molecular formula C11H9FO B8220612 3-(3-Ethynylphenyl)-3-fluorooxetane

3-(3-Ethynylphenyl)-3-fluorooxetane

Cat. No.: B8220612
M. Wt: 176.19 g/mol
InChI Key: KLWQGWXCFMWNOZ-UHFFFAOYSA-N
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Description

3-(3-Ethynylphenyl)-3-fluorooxetane is a fluorinated oxetane derivative characterized by a four-membered oxetane ring substituted with a fluorine atom and a 3-ethynylphenyl group at the 3-position.

Properties

IUPAC Name

3-(3-ethynylphenyl)-3-fluorooxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FO/c1-2-9-4-3-5-10(6-9)11(12)7-13-8-11/h1,3-6H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLWQGWXCFMWNOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)C2(COC2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
This compound 3-ethynylphenyl, fluorine C₁₁H₉FO 176.19 Potential for click chemistry, drug design (rigid scaffold) Inferred
3-(Bromomethyl)-3-fluorooxetane Bromomethyl, fluorine C₄H₆BrFO 185.00 Industrial intermediate (bromide as leaving group)
3-((4-(5-Bromo-2-chlorobenzyl)phenoxy)methyl)-3-fluorooxetane Bromo-chlorobenzyl, phenoxy C₁₇H₁₅BrClFO₂ 385.70 Discontinued; complex substituents for specialty chemistry
3-(4-Bromophenyl)-3-fluorooxetane 4-bromophenyl, fluorine C₉H₈BrFO 243.07 Halogenated aromatic moiety (electronics/pharma)
(3-Fluorooxetan-3-yl)methanamine Aminomethyl, fluorine C₄H₈FNO 105.11 Bioactive intermediate (amine functionality)

Key Observations :

  • Substituent Diversity: The ethynylphenyl group in the target compound contrasts with bromomethyl, halogenated aryl, and aminomethyl groups in analogs.
  • Molecular Weight : The target compound (176.19 g/mol) is lighter than halogenated analogs (e.g., 385.70 g/mol for the bromo-chloro derivative), suggesting better bioavailability.
  • Functional Groups : Bromine in analogs like 3-(Bromomethyl)-3-fluorooxetane facilitates nucleophilic substitutions, whereas the ethynyl group may enable click chemistry or covalent binding .

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